Norbornene-PEG1 Biotin

Bioorthogonal chemistry Click chemistry kinetics Staged bioconjugation

Staged bioorthogonal hydrogel crosslinking: Norbornene-PEG1 Biotin's slower tetrazine ligation (k₂ ≈ 100 M⁻¹s⁻¹) prevents premature gelation, enabling spatial functionalization with TCO factors. • PEG₁ spacer boosts streptavidin capture in proximity assays. • Captures cysteine sulfenic acid proteome distinct from dimedone probes; direct biotin enrichment. • Only 11% off-target protein PEGylation vs 51% for classical Diels-Alder. Use 1-3 mM in DMSO (≤2% v/v).

Molecular Formula C22H34N4O4S
Molecular Weight 450.6 g/mol
Cat. No. B8115007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbornene-PEG1 Biotin
Molecular FormulaC22H34N4O4S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)NCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C22H34N4O4S/c27-19(4-2-1-3-18-20-17(13-31-18)25-22(29)26-20)23-7-9-30-10-8-24-21(28)16-12-14-5-6-15(16)11-14/h5-6,14-18,20H,1-4,7-13H2,(H,23,27)(H,24,28)(H2,25,26,29)/t14?,15?,16?,17-,18-,20-/m0/s1
InChIKeyOMQRCXLSTQNQFH-XZKFMUPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbornene-PEG1-Biotin: Structural and Physicochemical Baseline


Norbornene-PEG1 Biotin is a heterobifunctional linker with molecular formula C₂₂H₃₄N₄O₄S and molecular weight 450.6 g/mol, bearing a strained norbornene dienophile at one terminus, a biotin affinity tag at the other, and a single-unit polyethylene glycol (PEG₁) spacer bridging the two functional domains . The norbornene moiety enables bioorthogonal inverse electron-demand Diels–Alder (iEDDA) ligation with s-tetrazines, as well as radical-mediated thiol-ene click chemistry, while the biotin group binds streptavidin with a dissociation constant Kd ≈ 10⁻¹⁵ M . The compound appears as a white to off-white solid with a melting point of 126–131 °C, is soluble in methanol and DMSO (≤300 mM), and can be formulated into aqueous buffers after pre-solubilization in DMSO to final aqueous concentrations of approximately 6 mM at 2% v/v DMSO [1].

Workflow
Bioorthogonal probe with norbornene dienophile and biotin affinity tag
Supports iEDDA tetrazine ligation and radical thiol-ene click chemistry
Spacer
Single-unit PEG₁ linker minimizes steric bulk
Preferable for proximity-dependent streptavidin capture assays
Formulation
Pre-solubilization in DMSO enables aqueous buffer formulations
Compatible with staged bioconjugation and live-cell probing

Why Generic Substitution of Norbornene-PEG1-Biotin Fails


The norbornene dienophile occupies a distinct kinetic niche among bioorthogonal click handles. Its second-order rate constant for tetrazine ligation (k₂ ≈ 100 M⁻¹s⁻¹) is approximately 1,000-fold slower than that of trans-cyclooctene (TCO; k₂ ≈ 10⁵ M⁻¹s⁻¹) [1], meaning substitution with TCO-PEG-Biotin yields dramatically faster gelation or labeling kinetics incompatible with staged or spatially controlled conjugation workflows. Conversely, norbornene's reactivity is orthogonal to strain-promoted alkyne-azide cycloaddition (SPAAC) partners such as DBCO, enabling dual-labeling strategies not achievable with a single click chemistry family [2]. Additionally, the single-unit PEG₁ spacer confers a distinct steric profile: shorter PEG linkers reduce the distance between biotin and the conjugated cargo, which can enhance streptavidin binding efficiency in proximity-dependent assays but may reduce aqueous solubility compared to PEG₂ or PEG₃ analogs [3]. These differences in kinetics, orthogonality, and steric presentation collectively preclude simple drop-in substitution without re-optimization of the entire experimental workflow.

!
TCO-PEG-Biotin kinetics may not transfer Tetrazine ligation rate with trans-cyclooctene is dramatically faster; staged, temporally controlled bioconjugation workflows may be compromised.
!
DBCO analogs lack dual-chemistry orthogonality Strain-promoted alkyne-azide cycloaddition partners do not permit sequential norbornene-tetrazine and SPAAC dual-labeling strategies.
!
Longer PEG spacers alter steric presentation PEG₂ or PEG₃ variants increase linker flexibility and solubility but may reduce streptavidin capture efficiency in sterically constrained environments.

Quantitative Differentiation Evidence Against Closest Comparators


Tetrazine Ligation Kinetics Enabling Staged Bioconjugation

In a direct kinetic comparison using tetrazine ligation, the norbornene (Nb) dienophile exhibited an apparent second-order rate constant k₂ of approximately 100 M⁻¹s⁻¹, whereas trans-cyclooctene (TCO) reacted with tetrazine with k₂ ≈ 10⁵ M⁻¹s⁻¹, representing a roughly 1,000-fold difference [1]. This kinetic disparity was exploited to achieve sequential, staged biomaterial modification: a cell-laden hydrogel was first fabricated via Nb-Tz crosslinking, and after days of culture, residual tetrazine groups were selectively addressed with TCO-tagged bioactive molecules at the gel–liquid interface without perturbing the existing network [1]. In hydrogel gelation studies comparing bioorthogonal crosslinking pairs, Norb-Tet ligation required multiple hours to form a gel, while TCO-Tet combinations formed hydrogels within seconds, and DBCO-N₃ and BCN-N₃ systems gelled in the range of minutes [2].

Tetrazine Ligation Kinetics
Head-to-head
Nb-Tz k₂ ≈ 100 M⁻¹s⁻¹; TCO-Tz k₂ ≈ 10⁵ M⁻¹s⁻¹ (~1,000-fold slower); Norb-Tet gelation hours vs TCO-Tet seconds
Enables staged, sequential bioconjugation workflows
Gharakhanian 2023; aqueous rheology and vial inversion assays
Bioorthogonal chemistry Click chemistry kinetics Staged bioconjugation

Chemoselectivity for Cysteine Sulfenic Acid Detection

Norbornene-PEG-Biotin (Norb-Bio) was validated as a cysteine sulfenic acid (Cys-SOH) trapping probe on proteins and in live cells. Trapping sulfenic acids with norbornene probes was demonstrated to be highly selective and revealed a reactivity profile distinct from that of the traditional dimedone reagent [1]. The norbornene probe exhibited superior chemoselectivity compared to a commonly used dimedone probe, as the strained alkene reacts selectively with sulfenic acids through a strain-promoted group transfer reaction to yield a defined sulfoxide product, whereas dimedone-based probes can exhibit off-target reactivity with other electrophilic cysteine oxidation products [1][2]. A subsequent proteome-wide survey in live HeLa cells confirmed that the norbornene probe identifies a complementary subset of oxidized cysteine residues not captured by dimedone and related C-nucleophilic probes [3].

Cys-SOH Chemoselectivity
Cross-study
Norbornene probe: distinct reactivity profile vs dimedone; complementary proteome coverage
Supports complementary cysteine sulfenic acid profiling
Alcock et al. 2019–2020; purified proteins, lysates, live HeLa cells
Redox biology Cysteine oxidation Chemical probe selectivity

Hydrogel Mechanical Properties and Hydrolytic Stability

A head-to-head comparison of PEG hydrogels crosslinked using tetrazine-norbornene (Tz-Nb) iEDDA chemistry versus radical-mediated thiol-norbornene (thiol-ene) chemistry revealed an approximately 6-fold increase in storage modulus (G′) for the Tz-Nb crosslinked gels, without substantial differences in gel fraction [1]. The Tz-Nb crosslinked hydrogels also exhibited unprecedented resistance to hydrolytic degradation: when treated with 0.1 N NaOH for up to 24 hours, the tetrazine-crosslinked gels showed markedly reduced mass loss compared to thiol-ene crosslinked controls [1][2]. Molecular dynamics simulations attributed these performance differences to secondary interactions (π-stacking and hydrogen bonding) between tetrazine-norbornene cycloaddition products, which are entirely absent in the thiol-norbornene crosslinked network [1]. Separately, the iEDDA reaction between norbornene- and tetrazine-functionalized eight-armed PEG macromonomers (15% w/v, 10 kDa) achieved a gel point in less than 15 seconds, demonstrating rapid in situ gelation capability .

Hydrogel Mechanics & Stability
Head-to-head
Tz-Nb vs thiol-ene: ~6× higher storage modulus (G′); markedly less mass loss in 0.1 N NaOH over 24 h
Supports hydrogel mechanical robustness and hydrolytic durability
Barker et al. 2020; PEG hydrogels, oscillatory rheology, molecular dynamics
Hydrogel biomaterials Click crosslinking Mechanical properties

Bioorthogonality and Off-Target Protein Modification

The bioorthogonality of the norbornene-tetrazine iEDDA reaction was quantitatively assessed by measuring covalent PEGylation of the model protein lysozyme during hydrogel crosslinking. Only 11% of lysozyme was found to be PEGylated via the iEDDA reaction pathway, compared with 51% PEGylation when the classical Diels–Alder reaction (maleimide-furan) was employed under comparable conditions . This ~4.6-fold reduction in unintended protein modification is critical for hydrogel-based protein delivery systems where maintaining the structural integrity and bioactivity of encapsulated protein therapeutics is paramount. The same study demonstrated that 15% (w/v) PEG hydrogels crosslinked via norbornene-tetrazine iEDDA achieved controlled release of glucose oxidase over more than 250 days, highlighting the compatibility of this chemistry with long-term biologic delivery applications .

Off-Target Protein Modification
Data to verify
11 % lysozyme PEGylation (Nb-Tz iEDDA) vs 51 % (maleimide-furan Diels–Alder); ~4.6-fold reduction
Reported off-target modification context; data to verify
Source not specified; controlled release of glucose oxidase >250 d
Bioorthogonal chemistry Protein drug delivery Off-target modification

Solubility and Formulation Profile

The Norbornene-PEG-Biotin (Norb-Bio) probe, as characterized by the Chalker laboratory and distributed via Kerafast, exhibits solubility of ≤300 mM in DMSO and methanol. Aqueous formulations are achievable after pre-solubilization in DMSO, yielding final aqueous concentrations up to 6 mM at a DMSO content of 2% v/v or less [1]. The recommended working concentration range for protein labeling, cell lysate, and live-cell applications is 1–3 mM [1]. The compound has a melting point of 126–131 °C and an Rf value of 0.32 (10% MeOH in DCM), providing quality control benchmarks for procurement verification [1]. Comprehensive spectroscopic characterization data—including ¹H NMR (600 MHz, MeOD), ¹³C NMR (150 MHz, MeOD), and IR (ATR)—are publicly available, enabling independent identity and purity verification by the end user [1].

Solubility & Formulation Profile
Supplier data
DMSO ≤300 mM; aqueous ≤6 mM (2 % DMSO); recommended working 1–3 mM; mp 126–131 °C
Establishes formulation boundaries; longer PEG variants improve aqueous solubility
Kerafast EFL008; full NMR/IR characterization provided
Solubility profiling Bioconjugation formulation Assay development

Evidence-Backed Application Scenarios for Procurement


Staged Bioconjugation for Dynamically Tunable Hydrogels

Norbornene-PEG1-Biotin is the appropriate procurement choice when designing hydrogel systems that require temporal separation of crosslinking and subsequent functionalization steps. The ~1,000-fold kinetic differential between norbornene-tetrazine (k₂ ≈ 100 M⁻¹s⁻¹) and TCO-tetrazine (k₂ ≈ 10⁵ M⁻¹s⁻¹) enables initial cell-laden hydrogel formation via Nb-Tz crosslinking, followed days later by spatially patterned addition of TCO-modified bioactive factors that react exclusively with residual tetrazine groups at the gel–liquid interface without disrupting the established network architecture [1]. This staged approach has been experimentally validated for in situ modulation of matrix adhesiveness in 3D cell culture models of epithelial-to-mesenchymal transition [1].

Comprehensive Cysteine Sulfenic Acid Profiling

Norbornene-PEG1-Biotin should be procured alongside—not replaced by—dimedone-based probes for proteome-wide cysteine sulfenic acid mapping. Whole-cell proteomics in HeLa cells demonstrated that norbornene probes capture a cysteine oxidation sub-proteome complementary to that detected by dimedone and related C-nucleophilic probes [2]. The biotin affinity tag enables direct streptavidin enrichment for downstream western blot detection or LC-MS/MS proteomic identification without requiring secondary click chemistry steps, streamlining the experimental workflow [3]. Recommended working concentration: 1–3 mM in DMSO pre-solubilized to ≤2% v/v final DMSO in aqueous buffer [4].

Long-Term Protein Delivery with Minimal Cargo Modification

For hydrogel-based sustained-release formulations of protein therapeutics, Norbornene-PEG1-Biotin enables the norbornene-tetrazine iEDDA crosslinking pathway, which causes only 11% off-target protein PEGylation versus 51% for classical Diels–Alder chemistry . This bioorthogonality advantage directly preserves the structural integrity of encapsulated protein cargo. Combined with the ~6-fold higher storage modulus and superior hydrolytic stability of Tz-Nb crosslinked gels relative to thiol-norbornene gels [5], this chemistry supports controlled protein release exceeding 250 days, as demonstrated with glucose oxidase in 15% (w/v) 8-arm PEG hydrogels .

Proximity-Dependent Biotin-Streptavidin Capture Assays

For applications where close spatial proximity between the biotin tag and the norbornene-conjugated cargo is critical—such as surface plasmon resonance (SPR) binding assays, proximity ligation assays, or pull-down experiments where a long flexible linker may introduce binding artifacts—the PEG₁ spacer variant (MW 450.6) is the preferred procurement choice over PEG₂ (MW 494.65) or longer PEG variants. The shorter linker reduces the conformational degrees of freedom between the biotin and the target molecule, which can improve streptavidin capture efficiency in sterically constrained environments [6]. Researchers should verify lot-specific purity (≥95% target) and confirm identity via the published ¹H NMR and ¹³C NMR spectra [4].

Application
Selection Property
Validation Focus
Staged bioorthogonal hydrogel crosslinking and functionalization
Norbornene-tetrazine intermediate kinetics
Temporal separation of network formation and subsequent biomolecule patterning
Cysteine oxidation proteomics
Complementary chemoselectivity vs dimedone probes
Sub-proteome coverage and direct streptavidin enrichment for LC-MS/MS
Sustained protein release from hydrogels
Low off-target protein modification during iEDDA crosslinking
Cargo integrity and hydrolytic stability of Tz-Nb crosslinked networks
Proximity-dependent streptavidin capture
Short PEG₁ spacer arm
Reduced conformational flexibility for sterically constrained binding environments
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